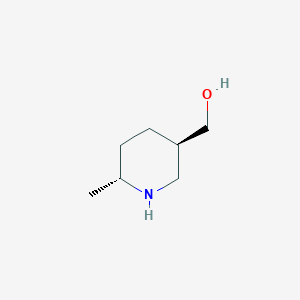
((3R,6R)-6-Methylpiperidin-3-YL)methanol
Vue d'ensemble
Description
((3R,6R)-6-Methylpiperidin-3-YL)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
An asymmetric synthesis of orexin receptor antagonist MK-6096 piperidine core, ((3R,6R)-6-methylpiperidin-3-yl)methanol, is described in a study by Chung et al. (2015). This synthesis involves a four-step process with a 40% overall yield, starting from methyl vinyl ketone and diethyl malonate. The key step is a crystallization-induced dynamic resolution for converting a trans/cis mixture of lactam acid into the desired trans-lactam acid salt with high yield and diastereomeric excess (Chung et al., 2015).
Synthesis of Chiral Ligands
Alvarez-Ibarra et al. (2010) describe the synthesis of enantiopure [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol and its derivatives. These new β-amino alcohols, based on l-pipecolinic acid, are synthesized from rac-alaninol and show unique behavior in stereocontrol of benzaldehyde and diethylzinc reactions (Alvarez-Ibarra et al., 2010).
N-Methylation of Amines
Sarki et al. (2021) report a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This method employs a cost-effective RuCl3.xH2O catalyst and is applicable to various amines, including pharmaceutical agents (Sarki et al., 2021).
Methanol Utilization in Organic Synthesis
Methanol is used as a solvent and reagent in organic synthesis. It's a building block for complex chemical structures and considered a promising clean-burning fuel with high octane number. Methanol synthesis can reduce CO2 emissions and is used as an energy carrier for hydrogen storage (Dalena et al., 2018).
Biological Conversion of Methanol
Whitaker et al. (2017) engineered Escherichia coli for converting methanol to metabolites. They demonstrate the conversion of methanol into biomass components and synthesis of the flavanone naringenin, marking the first in vivo conversion of methanol into a specialty chemical in E. coli (Whitaker et al., 2017).
Mécanisme D'action
Target of Action
It is structurally similar to(3R,6R)-Vaborbactam , a cyclic boronic acid pharmacophore β-lactamase inhibitor with potential antimicrobial activity .
Mode of Action
β-lactamase inhibitors prevent the breakdown of β-lactam antibiotics, enhancing their effectiveness against bacteria .
Biochemical Pathways
Β-lactamase inhibitors like (3r,6r)-vaborbactam generally affect the bacterial cell wall synthesis pathway .
Result of Action
If it acts similarly to (3r,6r)-vaborbactam, it may inhibit the action of β-lactamase enzymes, thereby enhancing the effectiveness of β-lactam antibiotics against bacteria .
Propriétés
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGWFUUVQICDN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


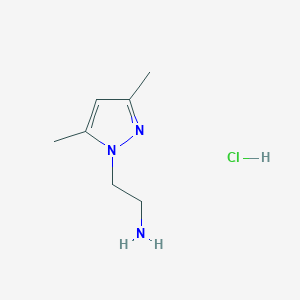
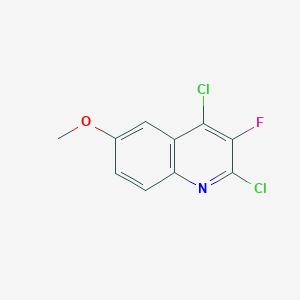

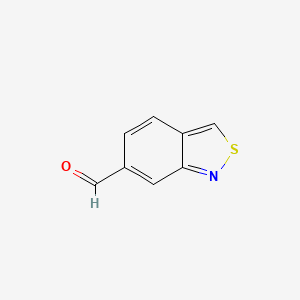
![2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate](/img/structure/B3080583.png)

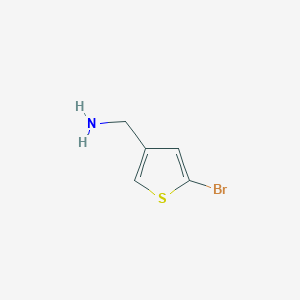



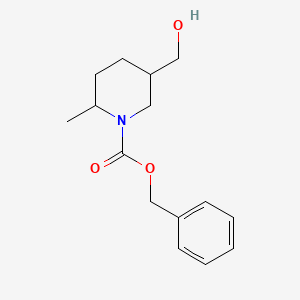
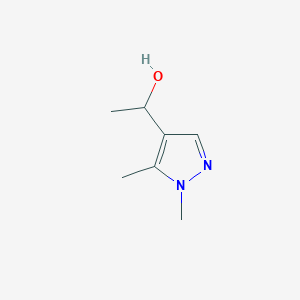
![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)

